molecular formula C28H34N4O4 B2562980 N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 921481-79-0

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2562980
CAS No.: 921481-79-0
M. Wt: 490.604
InChI Key: KVOJMGQJZLTOOQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name indicates a sophisticated structure featuring a dihydropyridine core substituted with methoxy and piperazine groups. The synthesis typically involves multi-step reactions, which may include:

  • Formation of the Dihydropyridine Core : This is often achieved through a condensation reaction involving appropriate precursors.
  • Introduction of Substituents : The methoxy and piperazine groups are introduced through nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the dihydropyridine moiety can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Induces apoptosis via caspase activation
Compound BA-431 (skin cancer)12.3Inhibits cell cycle progression at G1 phase

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure disorders. Some derivatives have demonstrated effectiveness in animal models of epilepsy, potentially through modulation of GABAergic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, enhancing or inhibiting signaling pathways relevant to mood regulation and seizure control.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or neuroexcitability.

Case Studies

Several studies have focused on the biological effects of related compounds:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • Anticonvulsant Research : A research article highlighted the anticonvulsant properties of structurally related compounds in animal models, showing a significant reduction in seizure frequency.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-20-6-5-7-25(21(20)2)29-28(34)19-32-18-27(36-4)26(33)16-23(32)17-30-12-14-31(15-13-30)22-8-10-24(35-3)11-9-22/h5-11,16,18H,12-15,17,19H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOJMGQJZLTOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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